3-Hydroxy-4-sulfobenzoic acid

Description

Significance of Sulfonated Aromatic Carboxylic Acids in Contemporary Chemistry

Sulfonated aromatic carboxylic acids represent a pivotal class of organic compounds characterized by the presence of both a sulfonic acid (-SO3H) and a carboxylic acid (-COOH) group attached to an aromatic ring. numberanalytics.comebsco.com This unique combination of functional groups imparts a range of valuable properties, making them significant in various fields of contemporary chemistry. numberanalytics.comijrar.org

The introduction of a sulfonate group dramatically enhances the water solubility of aromatic compounds and remains fully ionized across a wide pH range. mdpi.com Sulfonic acids are notably strong acids, often a million times more so than their corresponding carboxylic acids. scirp.orgwikipedia.org This strong acidity makes them effective catalysts in a multitude of organic reactions. patsnap.com

In industrial applications, sulfonated aromatic compounds are indispensable. They serve as key intermediates in the synthesis of a diverse array of products, including dyes, pigments, pharmaceuticals, and pesticides. scirp.orgnumberanalytics.com For instance, they are crucial in the production of detergents and surfactants, such as linear alkylbenzene sulfonates (LAS), valued for their cleaning properties and biodegradability. ebsco.compatsnap.com Furthermore, their derivatives have applications in materials science, contributing to the development of advanced materials like conducting polymers and nanomaterials. numberanalytics.comlidsen.com The versatility of these compounds also extends to their use as building blocks in the synthesis of complex molecules and natural products. ijrar.org

Research Landscape of 3-Hydroxy-4-sulfobenzoic Acid and Analogues

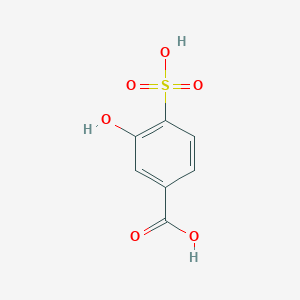

This compound is an organic compound featuring a hydroxyl group, a sulfonic acid group, and a carboxylic acid group attached to a benzene (B151609) ring. lookchem.comnih.gov Its chemical structure gives it acidic properties and water solubility. lookchem.com The synthesis of this compound can be achieved through the sulfonation of 3-hydroxybenzoic acid. In a typical laboratory procedure, 3-hydroxybenzoic acid is treated with chlorosulfonic acid.

The research landscape for this compound and its analogues is active, with a significant focus on their potential applications in medicinal chemistry and materials science. One notable area of investigation is its use as a key intermediate in the synthesis of pharmaceutical compounds. lookchem.comguidechem.com For example, it is utilized in the preparation of the arginine vasopressin V2 receptor antagonist SR-121463. lookchem.compharmaffiliates.com

Analogues of this compound, such as other sulfobenzoic acid derivatives, are also the subject of extensive research. For instance, a study involving 176 analogues of sulfobenzoic acid explored their effects on SIRT2 activity, with some compounds showing promise in cellular models of Huntington's disease. researchgate.net The sulfonation of other hydroxybenzoic acids, like poly(4-hydroxybenzoic acid) and poly(2-hydroxy-5-sulfobenzoic acid), has been investigated for creating pseudo-homogeneous catalysts. nih.gov

The table below provides key properties of this compound.

| Property | Value | Source |

| CAS Number | 88122-95-6 | nih.govchemsrc.com |

| Molecular Formula | C7H6O6S | nih.govlookchem.com |

| Molecular Weight | 218.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O | nih.govlookchem.com |

| InChIKey | RFXNLHJLTSWQDE-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| XLogP3 | 0.4 | nih.govlookchem.com |

| Hydrogen Bond Donor Count | 3 | nih.govlookchem.com |

| Hydrogen Bond Acceptor Count | 6 | nih.govlookchem.com |

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is primarily driven by its potential as a versatile building block in organic synthesis and its utility in the development of novel functional materials and therapeutic agents.

A major objective is the optimization of its synthesis and the exploration of its reactivity. Researchers are investigating more efficient and environmentally benign methods for its preparation, including ultrasonically assisted synthesis and the use of various sulfonating agents. scirp.org Understanding the directing effects of the hydroxyl and carboxyl groups on the aromatic ring is crucial for controlling the regioselectivity of further chemical modifications. numberanalytics.com

Another key area of research is its application in medicinal chemistry. The use of this compound as a scaffold for designing and synthesizing new drug candidates is a significant focus. lookchem.comresearchgate.net Studies are aimed at exploring its derivatives for various biological activities. researchgate.net

In the realm of materials science, the incorporation of this compound and its analogues into polymers is being explored to create materials with enhanced properties. lidsen.com For example, sulfonated aromatic polymers are being investigated for their potential use in proton exchange membranes for fuel cells, owing to their good proton conductivity and thermal stability. lidsen.com

The following table details some of the research findings related to this compound and its analogues.

| Research Area | Key Findings | Source |

| Synthesis | Can be synthesized by treating 3-hydroxybenzoic acid with chlorosulfonic acid. | |

| Pharmaceutical Intermediate | Used in the synthesis of arginine vasopressin V2 receptor antagonist SR-121463. | lookchem.comlookchem.compharmaffiliates.com |

| Catalysis | Sulfonated polymers derived from hydroxybenzoic acids show potential as catalysts. | nih.gov |

| Medicinal Chemistry | Analogues have been studied for their inhibitory effects on SIRT2, relevant to neurodegenerative diseases. | researchgate.net |

| Materials Science | Sulfonated aromatic polymers are investigated for use in fuel cell membranes. | lidsen.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXNLHJLTSWQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445058 | |

| Record name | Benzoic acid, 3-hydroxy-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-95-6 | |

| Record name | Benzoic acid, 3-hydroxy-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Hydroxy 4 Sulfobenzoic Acid

Established Synthetic Pathways for Aromatic Sulfonic Acids and Benzoic Acid Derivatives

The synthesis of aromatic sulfonic acids and benzoic acid derivatives is built upon a foundation of well-established organic reactions. Aromatic sulfonic acids are primarily produced through electrophilic aromatic substitution, specifically sulfonation. wikipedia.org This reaction typically involves treating an aromatic compound with sulfur trioxide (SO₃), often in a solution of concentrated sulfuric acid known as fuming sulfuric acid or oleum (B3057394). wikipedia.orglibretexts.org The sulfur trioxide acts as the electrophile, which is attacked by the electron-rich aromatic ring to form a benzenesulfonic acid. libretexts.org This sulfonation process is notably reversible; the sulfo group can be removed by treating the sulfonic acid with hot aqueous acid. libretexts.org

Alternative routes to aromatic sulfonic acids include the oxidation of thiols. wikipedia.org Furthermore, nucleophilic aromatic substitution can be employed to introduce sulfur-containing groups that are subsequently oxidized to form the sulfonic acid moiety. thieme-connect.com The diazotization of aromatic amino sulfonic acids followed by nucleophilic substitution is another viable, albeit more complex, pathway. rsc.org

The synthesis of benzoic acid derivatives encompasses a wide array of reactions. These derivatives can be prepared through methods such as the oxidation of alkylbenzenes, hydrolysis of nitriles or esters, and the carbonation of Grignard reagents. acs.orgresearchgate.net Functional group interconversions on a pre-existing benzoic acid core, such as nitration, halogenation, or acylation, allow for the creation of a diverse library of substituted benzoic acids. google.com For instance, the synthesis of various benzoic acid derivatives has been explored for applications such as enzyme inhibitors, demonstrating the modularity of these synthetic approaches. acs.orgnih.govsci-hub.se

Targeted Synthesis of 3-Hydroxy-4-sulfobenzoic Acid: Reaction Mechanisms and Conditions

The targeted synthesis of this compound is most directly achieved through the sulfonation of 3-hydroxybenzoic acid. A representative procedure involves treating 3-hydroxybenzoic acid with chlorosulfonic acid (ClSO₃H).

The reaction mechanism is an electrophilic aromatic substitution. The hydroxyl (-OH) group on the benzene (B151609) ring is a strongly activating, ortho-, para-directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group preferentially guides the incoming electrophile (the sulfonyl group) to the positions ortho and para to it. In this case, sulfonation occurs at the 4-position, which is para to the hydroxyl group and ortho to the carboxyl group, leading to the formation of this compound.

The specific reaction conditions for this transformation have been documented, providing a clear pathway for its preparation.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Source |

| Starting Material | 3-Hydroxybenzoic acid | chemsrc.com |

| Reagent | Chlorosulfonic acid (1.2 equiv) | |

| Solvent | Dichloromethane (CH₂Cl₂) | |

| Temperature | 0–5°C | |

| Reaction Time | 4 hours |

Green Chemistry Approaches in Sulfobenzoic Acid Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly influencing the synthesis of industrial chemicals, including sulfobenzoic acids. tandfonline.comresearchgate.netcmu.edu Traditional sulfonation methods using fuming sulfuric acid generate significant acid waste, prompting the search for more environmentally benign alternatives.

A key focus of green chemistry is the replacement of hazardous solvents and reagents. tandfonline.com Research into related syntheses has demonstrated the use of water as a green solvent, which is a significant improvement over volatile organic compounds. researchgate.netresearchgate.net For instance, the synthesis of various heterocyclic compounds has been efficiently catalyzed by sulfonic acids like 2-hydroxy-5-sulfobenzoic acid in aqueous media. researchgate.net This highlights the potential for developing water-based synthetic routes for other sulfobenzoic acids.

Waste minimization is another core principle. cmu.edu In large-scale production, sulfur oxide gases are a common byproduct. A greener approach involves capturing this waste gas with a falling film absorber and recycling it as sulfuric acid for use in the production process, thereby reducing environmental pollution and improving atom economy. google.com Furthermore, the development of processes that use self-oxidation-reduction reactions can eliminate the need for external oxidizing and reducing agents, which contributes to cost savings and waste reduction. google.com The use of recyclable organocatalysts also represents a significant step forward, avoiding the use of toxic heavy metals and simplifying product purification. researchgate.net

Catalytic Strategies in the Preparation of Sulfobenzoic Acids

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to increased efficiency and selectivity. cmu.edu In the preparation of sulfobenzoic acids and their precursors, several catalytic strategies are employed.

Aromatic sulfonic acids, including p-toluenesulfonic acid (PTSA), are themselves effective acid catalysts in numerous organic transformations. capitalresin.com More specifically, substituted sulfobenzoic acids such as 4-sulfobenzoic acid and 2-hydroxy-5-sulfobenzoic acid have been identified as efficient, commercially available, and reusable organocatalysts for multicomponent reactions. researchgate.netsid.irresearchgate.netiau.ir Their use avoids harsh, corrosive mineral acids and toxic metal catalysts. researchgate.net

For specific synthetic routes to substituted sulfonic acids, transition metals can play a crucial role. For example, the synthesis of 1,2-disulfonic acids can proceed via a diazotization reaction of an amino sulfonic acid, followed by a nucleophilic substitution of the diazonium group with sulfur dioxide, a reaction often catalyzed by copper (Cu) salts. rsc.org Other catalytic systems have been noted in the synthesis of related compounds; for instance, a patent for preparing 4-amino-2-sulfobenzoic acid describes using ammonium (B1175870) chloride as a catalyst during a reduction step with iron powder. patsnap.com

Table 2: Catalytic Strategies in the Synthesis of Sulfobenzoic Acid Derivatives

| Reaction Type | Catalyst | Purpose | Source |

| Diazotization/Substitution | Copper (I) salts | Formation of 1,2-disulfonic acid from diazonium salt | rsc.org |

| Nitro Group Reduction | Ammonium chloride | Catalyst for iron-mediated reduction | patsnap.com |

| Hydrolysis | Hydrogen Bromide (in situ) | Catalyzes hydrolysis of sulfonyl derivatives | google.com |

| Multicomponent Reactions | 4-Sulfobenzoic acid | Organocatalyst for Biginelli reaction | iau.ir |

| Multicomponent Reactions | 2-Hydroxy-5-sulfobenzoic acid | Organocatalyst for synthesis of naphthols and isoxazolones | researchgate.net |

Precursor Utilization and Downstream Intermediate Formation from this compound

The value of a chemical compound is often defined by its role as a building block for more complex molecules. This compound serves as a critical intermediate in the synthesis of pharmaceuticals.

The primary precursor for the synthesis of this compound is 3-hydroxybenzoic acid. chemsrc.com This readily available starting material undergoes sulfonation to yield the target compound.

Once synthesized, this compound, often in the form of its potassium salt, is utilized as a key precursor in the multi-step synthesis of SR-121463. lookchem.compharmaffiliates.comchemicalbook.comtheclinivex.comlookchem.com SR-121463 is a potent and selective arginine vasopressin V2 receptor antagonist, a class of drugs investigated for potential therapeutic applications in conditions related to fluid balance. lookchem.comlookchem.com The specific structure of this compound provides the necessary chemical scaffold for the subsequent elaboration into this complex pharmaceutical agent.

Table 3: Precursor and Downstream Product of this compound

| Role | Compound Name | Application/Use | Source(s) |

| Precursor | 3-Hydroxybenzoic acid | Starting material for sulfonation | chemsrc.com |

| Downstream Product | SR-121463 | Arginine vasopressin V2 receptor antagonist | lookchem.compharmaffiliates.comchemicalbook.comtheclinivex.comlookchem.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for the structural assignment of 3-Hydroxy-4-sulfobenzoic acid.

For a related compound, 3-hydroxybenzoic acid, ¹H NMR data is available and can serve as a reference. spectrabase.com The spectrum of 3-hydroxy-4-methylbenzoic acid also provides insights into the expected chemical shifts for protons on a similarly substituted benzene (B151609) ring. chemicalbook.com

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not detailed in the search results. However, the ¹³C NMR spectrum would be expected to show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic and sulfonic acid groups. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

For comparison, the ¹³C NMR spectrum of 3-hydroxybenzoic acid in DMSO-d6 has been reported, providing a basis for predicting the chemical shifts in the target molecule. np-mrd.org

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Interactions

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (-COOH), and sulfonic acid (-SO₃H) groups.

Key expected IR absorption bands include:

A broad O-H stretch from the carboxylic acid and hydroxyl group.

A C=O stretch from the carboxylic acid.

S=O stretching vibrations from the sulfonic acid group.

C-O stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

While a specific IR spectrum for this compound is not provided, the IR spectrum of the related compound 3-hydroxybenzoic acid is available from the Coblentz Society's collection. nist.gov Additionally, the synthesis of a derivative of 2-hydroxy-5-sulfobenzoic acid involved characterization by FT-IR, highlighting the typical regions for these functional groups. rjptonline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and the presence of auxochromic groups like the hydroxyl group and chromophoric groups like the carboxylic acid in this compound would give rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions are typically due to π → π* and n → π* electronic transitions.

Studies on related compounds, such as Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid, have shown that the position and nature of substituents on the benzene ring significantly influence the UV-Vis absorption spectra. researchgate.net The UV-Vis spectrum of a derivative of 2-hydroxy-5-sulfobenzoic acid showed a maximum absorption (λmax) at 407 nm, attributed to π-π* transitions within the aromatic system and the azo group. rjptonline.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation pattern. The molecular weight of this compound is 218.18 g/mol . nih.govclearsynth.com In a mass spectrometer, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be detected, confirming the molecular weight. The fragmentation pattern would provide clues about the different structural components of the molecule.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is well-suited for the analysis of hydroxybenzoic acids and their derivatives in complex mixtures. vu.edu.au

While specific HPLC-MS applications for this compound are not detailed, the methodology is highly relevant for its analysis. HPLC could be used to separate it from other related compounds, and the subsequent MS analysis would provide its molecular weight and structural information. A study on the analysis of hydroxybenzoic acids in seaweed biostimulants utilized HPLC-ESI-MS/MS, demonstrating the effectiveness of this technique for the qualitative and quantitative analysis of such compounds. vu.edu.au

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. This data allows for the determination of unit cell dimensions, space group, and the precise coordinates of each atom, which in turn define bond lengths and angles.

Detailed Research Findings

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available single-crystal X-ray diffraction structure for the free acid form of this compound. While the solid nature of the compound suggests a crystalline structure, specific details regarding its crystal system, space group, and unit cell parameters have not been reported in the searched scientific literature.

Data Tables

As no crystallographic data for this compound is available in the public domain based on the conducted searches, a data table of its crystal structure cannot be provided.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 4 Sulfobenzoic Acid

Computational chemistry provides powerful tools for investigating the properties and potential applications of 3-Hydroxy-4-sulfobenzoic acid at a molecular level. Theoretical studies, including Density Functional Theory (DFT), molecular dynamics simulations, and docking studies, offer deep insights into its electronic structure, conformational behavior, and interactions with biological systems. These computational approaches are instrumental in rationalizing experimental observations and guiding the design of new molecules with desired functionalities.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions of 3-Hydroxy-4-sulfobenzoic Acid

Electrophilic aromatic substitution (SₑAr) is a foundational reaction class for functionalizing aromatic rings. In the case of this compound, the regiochemical outcome of such reactions is determined by the cumulative directing effects of the existing substituents. The hydroxyl, sulfonic acid, and carboxylic acid groups each exert an influence on the rate and position of incoming electrophilic attack.

The directing power of these groups can be summarized as follows:

Hydroxyl (-OH) Group: This group is a powerful activating substituent and an ortho, para-director. It donates electron density to the ring through a strong resonance effect (+R), which stabilizes the cationic intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho and para positions. unizin.orglumenlearning.com

Sulfonic Acid (-SO₃H) Group: This is a deactivating group and a meta-director. It withdraws electron density from the ring through a strong inductive effect (-I), making the ring less nucleophilic and slowing the rate of substitution. libretexts.org

Carboxylic Acid (-COOH) Group: Similar to the sulfonic acid group, the carboxylic acid moiety is deactivating and meta-directing due to its electron-withdrawing inductive and resonance effects (-I, -R). libretexts.org

In a polysubstituted ring, the most powerfully activating group typically controls the position of further substitution. For this compound, the strongly activating ortho, para-directing hydroxyl group at position C-3 dominates over the deactivating, meta-directing sulfonic acid and carboxylic acid groups. wikipedia.org

The positions ortho to the hydroxyl group are C-2 and C-4. Position C-4 is already substituted with the sulfonic acid group. The position para to the hydroxyl group is C-6. Therefore, incoming electrophiles are predominantly directed to positions C-2 and C-6.

| Substituent | Position | Effect on Reactivity | Directing Influence | Predicted Positions of Attack |

|---|---|---|---|---|

| Hydroxyl (-OH) | C-3 | Activating | Ortho, Para | C-2, C-4, C-6 |

| Sulfonic Acid (-SO₃H) | C-4 | Deactivating | Meta | C-2, C-6 |

| Carboxylic Acid (-COOH) | C-1 | Deactivating | Meta | C-3, C-5 |

| Overall Predicted Regioselectivity | C-2 and C-6 |

Common electrophilic substitution reactions like nitration or halogenation would be expected to yield a mixture of 2-substituted and 6-substituted products. For example, nitration of the related m-hydroxybenzoic acid is known to produce 3-hydroxy-4-nitrobenzoic acid, demonstrating substitution ortho to the hydroxyl group. prepchem.comchemicalbook.com

Nucleophilic Substitution Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Its displacement requires either harsh reaction conditions (e.g., high temperature and pressure) or a substrate that is highly activated toward nucleophilic attack. Activation is typically achieved by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

For this compound, the ring is not sufficiently electron-deficient to facilitate easy displacement of the sulfonate group by common nucleophiles. Research has shown that ipso-substitution of a sulfonic acid group can occur with active methylene compounds, but this is effective only on significantly electron-deficient rings, such as 2,4-dinitrobenzene sulfonic acid. nih.gov

However, the sulfonic acid group can be replaced under specific catalytic conditions. A notable reaction is desulfonation, where the C-S bond is cleaved, and the -SO₃H group is replaced by a hydrogen atom. This reaction is the reverse of sulfonation and is typically promoted by heating in the presence of dilute acid. google.com Furthermore, palladium complexes with electron-rich phosphine ligands have been shown to catalyze the extrusion of SO₃ from hydroxybenzenesulfonic acids, yielding the corresponding phenol. rsc.org This indicates that while direct nucleophilic displacement is challenging, catalytic pathways exist for the cleavage and substitution of the sulfonic acid moiety.

Formation of Esters, Amides, and Other Functional Derivatives

The carboxylic acid group of this compound is a primary site for derivatization to form esters, amides, and other related compounds.

Ester Formation: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). nih.gov This equilibrium-driven process, known as Fischer esterification, often requires removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts rapidly with an alcohol to give the ester.

Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures to drive off water. luxembourg-bio.com Therefore, the reaction is almost always mediated by a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl into a better leaving group, facilitating attack by the amine. luxembourg-bio.comyoutube.com Other modern methods include the use of titanium tetrachloride (TiCl₄) to promote the direct condensation of carboxylic acids and amines, which can proceed in high yield. nih.gov When synthesizing amides from molecules with multiple reactive groups like this compound, using coupling agents under mild conditions is crucial to avoid unwanted side reactions at the phenolic hydroxyl site. researchgate.net

| Functional Group Targeted | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Ester |

| Carboxylic Acid (-COOH) | Amidation (Coupling) | Amine (R'-NH₂), DCC or TiCl₄ | Amide |

| Carboxylic Acid (-COOH) | Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

| Phenolic Hydroxyl (-OH) | Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R'-X) | Ether |

Supramolecular Interactions and Self-Assembly Potential

Supramolecular chemistry explores the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. This compound is an excellent candidate for forming complex supramolecular assemblies due to its multiple functional groups capable of strong and directional hydrogen bonding.

The molecule possesses three hydrogen bond donor sites (the protons of the -OH, -COOH, and -SO₃H groups) and six potential hydrogen bond acceptor sites (the oxygen atoms of the same groups). nih.gov This high density of interaction sites allows for the formation of a robust network of intermolecular connections.

Key hydrogen bonding motifs that can be anticipated include:

Carboxylic Acid Dimerization: Like many carboxylic acids, it can form a classic head-to-tail dimer through a pair of O-H···O hydrogen bonds. This motif is a common and highly stable supramolecular synthon. hartleygroup.org

Chain and Sheet Formation: The sulfonic acid and hydroxyl groups can participate in further hydrogen bonding, linking the primary carboxylic acid dimers into extended chains or sheets. The strong acidity of the sulfonic acid group makes it a potent hydrogen bond donor.

Inter-functional Group Interactions: A variety of O-H···O bonds can form between the different functional groups (e.g., carboxyl-hydroxyl, carboxyl-sulfo, hydroxyl-sulfo), leading to intricate and stable three-dimensional networks in the solid state. rsc.org

Studies on related hydroxybenzoic acids have demonstrated their ability to form predictable supramolecular structures. For instance, p-hydroxybenzoic acid readily forms cocrystals with other molecules like malonic acid, driven by selective O-H···O hydrogen bonds. rsc.org The presence of three distinct and powerful hydrogen-bonding groups on this compound suggests an even richer potential for forming complex, multi-component crystalline structures and functional materials guided by self-assembly principles.

Applications in Coordination Chemistry and Materials Science

3-Hydroxy-4-sulfobenzoic Acid as a Ligand in Metal Complexation

This compound is a versatile ligand in coordination chemistry due to its multiple potential donor sites: a carboxylate group, a hydroxyl group, and a sulfonate group. The interplay between these functional groups allows for the formation of a variety of metal complexes with diverse structures and properties. The sulfonate group, in particular, introduces a fine balance between participating in direct coordination with metal ions and acting as a hydrogen bond acceptor rsc.org. This dual capability influences the resulting supramolecular architecture of the coordination compounds.

In complexes with uranyl ions, for instance, the carboxylate group is the primary site for coordination, while the sulfonate groups are often involved in hydrogen bonding interactions rsc.org. This demonstrates the ligand's ability to direct the assembly of complex structures through both covalent and non-covalent interactions. The specific functional groups involved in bonding dictate the dimensionality and properties of the resulting metal-organic frameworks.

The synthesis of metal complexes involving this compound typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent system, often under hydrothermal or solvothermal conditions. Characterization of the resulting crystalline products is achieved through a combination of analytical and spectroscopic techniques.

Further characterization is conducted using methods such as:

Infrared (IR) Spectroscopy: To identify the coordination mode of the ligand by observing shifts in the vibrational frequencies of the carboxylate and sulfonate groups upon complexation ias.ac.in. For example, a shift in the asymmetric stretching frequency of the carboxylate group (νₐₛ COO⁻) to a lower wavenumber is indicative of its coordination to the metal ion ias.ac.in.

Elemental Analysis: To confirm the empirical formula of the synthesized complex and ensure its purity researchgate.net.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and determine the presence of coordinated or lattice solvent molecules researchgate.net.

These methods collectively provide a comprehensive understanding of the composition and structure of the synthesized metal complexes.

This compound and its analogues can adopt various binding modes depending on the metal ion, reaction conditions, and the presence of other coordinating species. The carboxylate group is a particularly flexible coordinator, capable of monodentate, bidentate chelating, or bridging coordination modes nih.govnih.govresearchgate.netunimelb.edu.au.

In the case of the uranyl complex [Ni(cyclam)][UO₂(3-SB)₂(H₂O)₂], the sulfobenzoate ligand coordinates to the uranyl (UO₂²⁺) center exclusively through its carboxylate group rsc.org. The sulfonate group does not directly bind to the uranium atom but instead acts as a hydrogen bond acceptor, interacting with coordinated water molecules or counterions rsc.org. This highlights a competitive balance where the harder carboxylate oxygen is preferred by the hard uranyl cation over the sulfonate oxygens.

The resulting coordination geometry around the metal center is also dictated by the ligand's binding. For the aforementioned uranyl complex, the two carboxylate groups and two water molecules coordinate to the UO₂²⁺ ion in the equatorial plane, resulting in a hexagonal bipyramidal geometry around the uranium atom. The specific binding mode is influenced by factors such as the rigidity of the ligand; intramolecular hydrogen bonds can confer a rigid planar geometry on the ligand, which in turn limits the variety of accessible metal-binding modes nih.govnih.govresearchgate.netunimelb.edu.au.

Table 1: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal center through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring. |

| Bidentate Bridging (Syn-Syn) | The carboxylate group bridges two metal centers, with each oxygen atom binding to a different metal ion on the same side. |

| Bidentate Bridging (Syn-Anti) | The carboxylate group bridges two metal centers, with the oxygen atoms binding on opposite sides relative to the C-C bond. |

| Bidentate Bridging (Anti-Anti) | The carboxylate group bridges two metal centers, with both oxygen atoms binding on opposite sides. |

The spectroscopic and magnetic properties of metal complexes are fundamental to understanding their electronic structure and bonding. These properties are determined by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand(s).

Spectroscopic Properties: Electronic absorption spectra (UV-Vis) provide insights into the d-d electronic transitions of the metal center and charge-transfer bands. In transition metal complexes with ligands analogous to this compound, the spectra can indicate the coordination geometry. For instance, the electronic spectrum of a Ni(II) complex might show characteristic bands that suggest an octahedral environment ias.ac.in. The color of the complex is a direct consequence of which wavelengths of light are absorbed; for example, a solution of [Cu(NH₃)₄]²⁺ ions appears blue because it absorbs red and orange light hawaii.edu.

Magnetic Properties: Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a metal complex, which helps in assigning the correct electronic configuration and spin state (high-spin or low-spin) hawaii.edu. For example, a measurement can confirm that a low-spin d⁶ complex like [Fe(CN)₆]⁴⁻ is diamagnetic (no unpaired electrons), whereas a high-spin d⁶ complex such as [Fe(H₂O)₆]²⁺ is paramagnetic with four unpaired electrons hawaii.edu. The effective magnetic moment (µeff) can be calculated from these measurements. For many transition metal complexes, this value is consistent with the predicted spin-only value for a specific number of unpaired electrons researchgate.net. For example, Cu(II) complexes, having a d⁹ configuration, typically exhibit magnetic moments corresponding to one unpaired electron ias.ac.in.

Table 2: Magnetic Properties of Example Metal Ions in Complexes

| Metal Ion | d-electron Configuration | Typical Spin State | Number of Unpaired Electrons | Magnetic Behavior |

| Cu(II) | d⁹ | N/A | 1 | Paramagnetic |

| Ni(II) | d⁸ | High-spin (octahedral) | 2 | Paramagnetic |

| Co(II) | d⁷ | High-spin (octahedral) | 3 | Paramagnetic |

| Fe(III) | d⁵ | High-spin | 5 | Paramagnetic |

| Fe(III) | d⁵ | Low-spin | 1 | Paramagnetic |

| Zn(II) | d¹⁰ | N/A | 0 | Diamagnetic |

Photoluminescence in coordination compounds, such as fluorescence or phosphorescence, is a highly sought-after property for applications in sensing, imaging, and lighting. This phenomenon arises from the emission of light from a substance after it has absorbed light. The specific luminescent properties of a metal complex are highly dependent on both the metal center and the ligand. The ligand can influence the energy of the excited states and provide pathways for energy transfer.

Many coordination polymers and metal-organic frameworks (MOFs) are designed to exhibit strong luminescent properties researchgate.net. For instance, a 3D zinc(II) coordination polymer has been shown to display strong fluorescent emissions, making it potentially useful for sensing applications researchgate.net. However, not all metal complexes are luminescent. In the series of uranyl complexes synthesized with sulfobenzoic acid isomers, the complex derived from the 2-sulfobenzoic acid ligand was the only one to show luminescence, albeit with a low quantum yield of 3% rsc.org. The complexes formed with 3-sulfobenzoic and 4-sulfobenzoic acids were not found to be luminescent rsc.org. This indicates that subtle changes in the ligand structure, such as the relative positions of the functional groups, can have a profound impact on the photophysical properties of the resulting coordination compound.

Catalytic Applications of Sulfobenzoic Acid Analogues

While the primary focus has been on this compound as a ligand, its structural analogues, particularly those containing sulfonic acid groups, have emerged as potent catalysts in organic synthesis. Solid acid catalysts are gaining significant attention as they offer a more sustainable and environmentally friendly alternative to traditional homogeneous mineral acids mdpi.commdpi.com. Sulfonic acid-functionalized materials, in particular, are efficient, reusable, and can be applied to a wide range of acid-catalyzed reactions, including esterification, alkylation, and multicomponent reactions mdpi.com.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, avoids the risk of metal contamination in the final products and often employs cheaper, more stable catalysts researchgate.netscielo.br. Sulfonic acid derivatives have proven to be excellent organocatalysts for multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials nih.gov.

N-alkylated sulfamic acid derivatives, for example, have been successfully used as acidic organocatalysts for the Biginelli reaction, a multicomponent synthesis of dihydropyrimidinones (DHPMs) researchgate.netscielo.br. These catalysts are valued for their convenient acidity and ease of synthesis researchgate.netscielo.br. In these reactions, the sulfamic acid derivative acts as a Brønsted acid to activate the substrates and facilitate the cyclization and condensation steps. Researchers have found that catalysts derived from sulfamic acid and thiourea (B124793) can produce excellent yields of the desired products, ranging from 80% to 97% researchgate.netscielo.br. The use of such organocatalysts represents a green and efficient approach to synthesizing complex heterocyclic molecules. researchgate.netscielo.br

Bronsted Acid Catalysis in Organic Transformations

Sulfobenzoic acids and their derivatives are effective Brønsted acid catalysts in various organic transformations. The catalytic activity stems from the sulfonic acid group (-SO₃H), which is a strong proton donor. This ability to furnish protons allows the catalyst to activate substrates, typically by protonating a functional group such as a carbonyl, which facilitates nucleophilic attack and accelerates the reaction rate.

A representative mechanism involves the activation of a carbonyl group in an aldehyde by a sulfonated catalyst. The sulfonic acid groups on the catalyst protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activated aldehyde then readily undergoes nucleophilic addition by an amine to form an imine intermediate. This sequence is a key step in many multi-component reactions for the synthesis of complex heterocyclic compounds. The catalyst is regenerated at the end of the reaction cycle, allowing it to be used in catalytic amounts nih.gov. Materials like sulfonated carbon-based substances are recognized as efficient and highly active solid Brønsted acid catalysts nih.gov. The use of such solid acids is advantageous over conventional homogeneous acid catalysts as they are often more easily separated from the reaction mixture, reducing waste and simplifying purification procedures nih.govresearchgate.net.

Reusability and Efficiency of Sulfobenzoic Acid-Based Catalysts

Research has demonstrated the robust performance of catalysts based on sulfonated aromatic compounds. For instance, a nanocatalyst prepared by functionalizing graphene oxide with 4-amino-3-hydroxy-1-naphthalenesulfonic acid was used for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives. This solid acid carbocatalyst provided high to excellent yields in short reaction times under green conditions (using ethanol as a solvent). Crucially, the nanocatalyst could be recovered and reused for at least five consecutive cycles without a significant drop in its catalytic activity nih.gov.

Similarly, a sulfonated porous organic polymer (POP-SO₃H) used for the synthesis of dihydro-2-oxopyrroles demonstrated excellent reusability. The catalyst was successfully reused for up to four cycles without a significant loss of its high catalytic activity nih.gov. This stability and recyclability are critical for sustainable chemical processes.

Table 1: Performance and Reusability of Sulfonated Acid Catalysts

| Catalyst | Application | Yield (%) | Reusability (Cycles) | Reference |

| 4-Amino-3-hydroxy-1-naphthalenesulfonic acid-functionalized Graphene Oxide (GO-ANSA) | Synthesis of tetrahydrobenzo[b]pyran derivatives | 90-98 | 5 | nih.gov |

| Sulfonated Porous Organic Polymer (POP-SO₃H) | Synthesis of dihydro-2-oxopyrroles | ~92 | 4 | nih.gov |

Development of Advanced Materials Incorporating Sulfobenzoic Acid

Polymeric Materials and Sulfonated Polymers

Hydroxybenzoic acids and their sulfonated derivatives are valuable monomers for the synthesis of advanced polymeric materials. The incorporation of sulfonic acid groups (-SO₃H) into a polymer backbone imparts unique properties, most notably ion-exchange capabilities, making them suitable for applications such as proton-exchange membranes in fuel cells nih.gov.

The synthesis of sulfonated polymers can be achieved in two primary ways: the polymerization of monomers that already contain a sulfonic acid group, or the post-synthetic modification of a pre-formed polymer mdpi.com. For example, well-defined functional polymers containing sulfonic acid groups have been successfully synthesized via atom transfer radical polymerization (ATRP) nih.gov. Another relevant area is the creation of molecularly imprinted polymers (MIPs), which are polymers designed to have cavities that selectively bind a specific target molecule. In one study, p-hydroxybenzoic acid was used as a template molecule to synthesize a MIP for its selective extraction, demonstrating the utility of hydroxybenzoic acid structures in creating functional polymers with tailored binding sites researchgate.netasianpubs.org. This approach highlights how monomers like this compound could theoretically be used to create polymers with specific recognition properties.

Graphene Oxide Derivatives and Nanocomposites

Graphene oxide (GO) possesses a surface rich in oxygen-containing functional groups, which can be chemically modified to create advanced nanocomposites with tailored properties mdpi.com. Sulfonated aromatic compounds, such as derivatives of sulfobenzoic acid, can be covalently attached to the graphene oxide surface.

In a notable study, graphene oxide was functionalized using 4-amino-3-hydroxy-1-naphthalenesulfonic acid (GO-ANSA), a molecule with a similar arrangement of functional groups to this compound. The successful functionalization was confirmed through various characterization techniques nih.gov. Fourier-transform infrared (FT-IR) spectroscopy confirmed the presence of the sulfonic acid groups on the GO surface. X-ray diffraction (XRD) analysis showed a characteristic peak for GO at 2θ = 9.3°, the intensity of which was reduced after functionalization, indicating the successful modification of the GO structure nih.gov. The resulting GO-ANSA nanocomposite acted as a highly efficient and reusable solid acid catalyst nih.gov. Other studies on sulfophenyl-functionalized reduced graphene oxide (RGO) also identified characteristic FT-IR absorption bands at 1034 cm⁻¹ and 1160 cm⁻¹ corresponding to the sulfophenyl groups, confirming their successful grafting onto the RGO surface rsc.orgresearchgate.net.

Table 2: Spectroscopic Characterization of Sulfonated Graphene Oxide Derivatives

| Technique | Graphene Oxide (GO) | Functionalized GO (GO-ANSA) | Indication of Functionalization | Reference |

| FT-IR | Shows peaks for oxygen-containing groups | Shows additional peaks characteristic of the ANSA molecule | Presence of new functional groups from the sulfonated molecule | nih.gov |

| XRD | Intense peak at 2θ = 9.3° | Reduced intensity of the peak at 2θ = 9.3° | Intercalation and modification of GO sheets | nih.gov |

Chemosensor Development

Chemosensors are molecules designed to produce a detectable signal, such as a color change, in the presence of a specific analyte nih.gov. The design of these sensors often relies on specific interactions between the sensor molecule and the target ion or molecule, such as hydrogen bonding or nucleophilic addition nih.gov.

Biological and Biomedical Research Perspectives of 3 Hydroxy 4 Sulfobenzoic Acid Derivatives

Investigation of Antimicrobial and Antibiofilm Activities

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Research has shown that derivatives of benzoic acid, the parent structure of 3-hydroxy-4-sulfobenzoic acid, possess notable antimicrobial and antibiofilm capabilities.

One study investigated the efficacy of benzoic acid derivatives against Klebsiella pneumoniae, a bacterium known for causing urinary tract infections and forming resilient biofilms. nih.gov The research identified 3-hydroxybenzoic acid as a potent agent in preventing biofilm formation. nih.gov It demonstrated a significant, 97% reduction in biofilm, effectively hindering the attachment of bacterial cells. nih.gov This action is crucial as biofilm formation is a primary virulence factor, protecting bacteria from antibiotics and host immune responses. nih.gov

Similarly, other phenolic compounds and their derivatives have been evaluated against multi-drug resistant Staphylococcus aureus, a major cause of biofilm-related infections. nih.gov Studies have shown that compounds like salicylaldehyde (B1680747) and vanillin (B372448) can inhibit biofilm formation by 15–92%. nih.gov The mechanism often involves the downregulation of genes essential for biofilm construction, such as those in the ica (B1672459) operon. nih.gov While not directly involving this compound, these findings for structurally related phenolic acids highlight a promising area of investigation for its derivatives. The antimicrobial activity of various coumarin (B35378) derivatives, which can be synthesized from phenolic precursors, has also been documented against Gram-positive bacteria like Bacillus and Staphylococcus species. bjbms.org

Table 1: Antibiofilm Activity of Selected Benzoic Acid Derivatives

| Compound | Target Organism | Biofilm Reduction (%) | Concentration |

| 3-Hydroxybenzoic acid | Klebsiella pneumoniae | 97% | 4 mg/mL |

| 2,5-Dihydroxybenzoic acid | Klebsiella pneumoniae | 89% | 8 mg/mL |

| Salicylaldehyde (SALI) | Staphylococcus aureus | 70-93% | 1-10 mg/mL |

| Vanillin (VAN) | Staphylococcus aureus | 70-93% | 1-10 mg/mL |

Enzyme Inhibition Mechanisms and Studies

Derivatives of this compound are implicated in the inhibition of various enzymes, a mechanism central to many therapeutic interventions. The study of structure-activity relationships is key to understanding how different chemical modifications influence inhibitory potency.

Research into the inhibition of α-amylase, a key enzyme in carbohydrate digestion, by phenolic acids provides a relevant model. nih.gov A study of 17 different phenolic acids based on a benzoic acid core revealed that the position and nature of substituents on the benzene (B151609) ring are critical for inhibitory activity. nih.gov For instance, 2,3,4-trihydroxybenzoic acid was identified as the most potent inhibitor in the study. nih.gov The analysis suggested that a hydroxyl group at the 2-position enhances inhibitory action, potentially by forming intramolecular hydrogen bonds with the carboxyl group. nih.gov Conversely, hydroxylation at the 5-position was found to decrease activity. nih.gov The primary forces driving this inhibition are hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov

Other studies have explored the inhibition of enzymes like carbonic anhydrase and urease by derivatives of 4-hydroxycoumarin. scielo.br Certain derivatives showed moderate inhibitory activity against carbonic anhydrase-II, an enzyme family involved in various physiological processes. scielo.br The mechanism of enzyme inhibition can be competitive, where the inhibitor binds to the active site, or non-competitive, where it binds to a different site, altering the enzyme's conformation and reducing its efficiency. youtube.com

Table 2: α-Amylase Inhibition by Benzoic Acid Derivatives

| Compound | IC₅₀ (mM) | Key Structural Feature |

| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 | Hydroxyl groups at 2, 3, 4-positions |

| 4-Methylbenzoic acid | 52.35 ± 3.31 | Methyl group at 4-position |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Receptor Antagonism Studies (e.g., Vasopressin V2 Receptors)

A significant application of this compound is in the synthesis of nonpeptide vasopressin receptor antagonists. chemicalbook.com These agents are crucial for treating conditions like hyponatremia (low blood sodium levels) associated with congestive heart failure, liver cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH). nih.govwikipedia.org

The hormone arginine vasopressin (AVP) acts on V2 receptors in the renal collecting ducts, promoting water reabsorption. nih.gov In certain pathological states, elevated AVP leads to excessive water retention and dangerously low sodium levels. drugbank.com Vasopressin V2 receptor antagonists, often referred to as "vaptans," block this action, leading to the excretion of free water (aquaresis) and normalization of serum sodium. nih.govdrugbank.com

This compound serves as a key intermediate in the synthesis of SR-121463, a potent and selective vasopressin V2 receptor antagonist. chemicalbook.com The development of orally active, nonpeptide antagonists like SR-121463 and others such as Tolvaptan and Lixivaptan represents a major therapeutic advancement over older treatments like fluid restriction. drugbank.comnih.gov

Table 3: Examples of Vasopressin V2 Receptor Antagonists

| Antagonist | Class | Selectivity | Therapeutic Use |

| SR-121463 | Nonpeptide | V2 Selective | Hyponatremia |

| Tolvaptan | Nonpeptide | V2 Selective | Hyponatremia, ADPKD |

| Lixivaptan | Nonpeptide | V2 Selective | Hyponatremia |

| Conivaptan | Nonpeptide | Mixed V1a/V2 | Hyponatremia |

Interaction with Biological Macromolecules (e.g., DNA)

The interaction of small molecules with biological macromolecules like DNA is a cornerstone of pharmacology, particularly in the development of anticancer and antimicrobial drugs. Derivatives of benzoic acid have been studied for their ability to bind to DNA, influencing its structure and function.

The primary mechanisms of interaction include intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where it fits into the minor or major grooves of the DNA structure. nih.gov These interactions can be stabilized by forces such as hydrogen bonds, van der Waals forces, and electrostatic attractions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Studies on aminobenzoic acid derivatives and other related compounds have employed techniques like molecular docking and various spectroscopic methods to elucidate these binding events. nih.govnih.gov The binding efficacy and preferred mode of interaction depend heavily on the molecule's structure, size, and charge distribution. nih.gov Such interactions can interfere with DNA replication and transcription, forming the basis of their therapeutic effect. While direct studies on this compound's DNA interaction are limited, research on its structural analogues provides a framework for predicting and exploring such potential activities. nih.gov

Pharmacological Building Blocks and Precursors for Active Pharmaceutical Ingredients

In medicinal chemistry, this compound is valued as a versatile building block or intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). bldpharm.com Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a sulfonic acid group on a benzene ring, offers multiple reactive sites for chemical modification.

As previously noted, a prominent example of its use is in the synthesis of the vasopressin V2 receptor antagonist SR-121463. chemicalbook.com In this context, the molecule serves as a crucial precursor, providing a core scaffold onto which other chemical moieties are added to achieve the final compound's high affinity and selectivity for the target receptor. Its classification as a pharmaceutical intermediate underscores its role in the multi-step processes that constitute modern drug manufacturing. bldpharm.com The use of such well-defined chemical building blocks is fundamental to creating novel therapeutic agents with specific pharmacological profiles.

Environmental Chemistry and Fate of Sulfonated Benzoic Acids

Environmental Persistence and Degradation Pathways

The persistence of 3-hydroxy-4-sulfobenzoic acid in the environment is largely determined by its susceptibility to microbial degradation. Aromatic sulfonic acids are generally not indefinitely persistent and can be utilized by various microorganisms.

Biodegradation Mechanisms: The aerobic biodegradation of sulfonated aromatic compounds typically proceeds through an initial desulfonation step. Numerous soil and sewage bacteria have been identified that can cleave the carbon-sulfur (C-S) bond, utilizing the sulfonate group as a source of sulfur for growth, particularly under sulfate-limited conditions. nih.govd-nb.infonih.gov This process is catalyzed by specific oxygenase enzymes. nih.govnih.gov

The proposed primary degradation pathway for this compound is initiated by an FMNH₂-dependent monooxygenase, which hydroxylates the carbon atom attached to the sulfonate group. This hydroxylation destabilizes the C-S bond, leading to the release of sulfite (B76179) (SO₃²⁻) and the formation of a dihydroxy intermediate. d-nb.infoasm.org

Pathway Steps:

Desulfonation: The initial enzymatic attack removes the sulfonic acid group, yielding sulfite and protocatechuic acid (3,4-dihydroxybenzoic acid). d-nb.infonih.govasm.org This step is crucial as it removes the xenobiotic sulfonate moiety.

Aromatic Ring Cleavage: Protocatechuic acid is a common intermediate in the degradation of many aromatic compounds. It is readily metabolized by soil microbes through dioxygenase-catalyzed ring fission. The aromatic ring is opened via either ortho- or meta-cleavage pathways, forming aliphatic dicarboxylic acids.

Central Metabolism: The resulting aliphatic acids, such as β-carboxymuconic acid, are further metabolized and funneled into the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization into carbon dioxide and water.

While considered biodegradable, the rate of degradation can be influenced by environmental factors such as the availability of other sulfur sources, microbial community composition, oxygen levels, and pH.

Adsorption and Transport Mechanisms in Environmental Matrices

The movement of this compound through soil and aquatic systems is dictated by its adsorption behavior, which is intrinsically linked to its chemical structure.

Key Physicochemical Properties: The presence of both a carboxylic acid group and a sulfonic acid group makes this compound a highly polar and water-soluble compound. acs.orgnih.gov

Sulfonic Acid Group (pKa < 1): This is a very strong acid group and exists almost exclusively in its anionic (sulfonate) form under all typical environmental pH conditions (pH 4-9).

Carboxylic Acid Group (pKa ≈ 4-5): This group will also be predominantly in its anionic (carboxylate) form in most soils and surface waters.

Adsorption and Mobility: Due to its predominantly anionic nature, this compound is expected to have a very low affinity for soil organic matter and negatively charged clay surfaces. ucanr.edu The primary mechanisms governing its transport are:

Electrostatic Repulsion: In most environmental matrices, soil particles carry a net negative surface charge. This leads to electrostatic repulsion of the anionic this compound molecule, minimizing adsorption and promoting mobility. frontierspartnerships.orgresearchgate.net

High Water Solubility: Its polarity and ionizable groups confer high solubility in water, facilitating its transport with soil pore water and groundwater flow.

Consequently, this compound is predicted to have a low soil organic carbon-water (B12546825) partitioning coefficient (Koc), indicating a high potential for leaching from topsoil into groundwater. ucanr.edu Its transport is largely governed by advection and dispersion within the water phase, with minimal retardation due to sorption.

Ecotoxicological Implications and Mechanistic Studies

Toxicity to Aquatic Organisms: Studies on related compounds suggest that the toxicity of this compound is likely to be low to moderate.

Algae: 4-hydroxybenzoic acid exhibits low toxicity to the freshwater green alga Pseudokirchneriella subcapitata, with a 72-hour median inhibition concentration (IC50) of 9.9 mmol/L. nih.gov In contrast, the position of the hydroxyl group can significantly impact toxicity, with 2-hydroxybenzoic acid being markedly more toxic. nih.gov

Invertebrates: The acute toxicity of various hydroxybenzoic acids to the crustacean Daphnia magna has been evaluated. While parent benzoic acid and many derivatives show low toxicity, the degree of hydroxylation can increase toxicity significantly. nih.gov For example, 2,4,6-trihydroxybenzoic acid is over 700 times more toxic to Daphnia magna than benzoic acid. nih.gov Data for 4-hydroxybenzoic acid shows a 48-hour EC50 value of >100 mg/L, indicating low acute toxicity. oecd.orgsigmaaldrich.com

Fish: Benzenesulfonic acid derivatives generally show low to moderate toxicity to fish. santos.comcanada.ca For 4-hydroxybenzoic acid, the 96-hour LC50 for the fish Oryzias latipes is 92.8 mg/L. oecd.org

The primary mechanism of toxicity for simple aromatic acids is often non-polar narcosis, where the compound accumulates in cell membranes, disrupting their function. nih.gov However, for ionized species, specific interactions and disruption of ion transport may also contribute.

Interactive Table: Ecotoxicity of Structurally Related Compounds Below is a summary of ecotoxicity data for compounds structurally related to this compound.

| Compound Name | Test Organism | Endpoint | Value | Reference |

| 4-Hydroxybenzoic acid | Pseudokirchneriella subcapitata (Alga) | 72-h IC50 | 9.9 mmol/L | nih.gov |

| 2-Hydroxybenzoic acid | Pseudokirchneriella subcapitata (Alga) | 72-h IC50 | 0.172 mmol/L | nih.gov |

| 4-Hydroxybenzoic acid | Daphnia magna (Crustacean) | 48-h EC50 | >100 mg/L | oecd.orgsigmaaldrich.com |

| Benzoic acid | Daphnia magna (Crustacean) | 48-h EC50 | 7.0 mmol/L | nih.gov |

| 2,4,6-Trihydroxybenzoic acid | Daphnia magna (Crustacean) | 48-h EC50 | 10 µmol/L | nih.gov |

| 4-Hydroxybenzoic acid | Oryzias latipes (Fish) | 96-h LC50 | 92.8 mg/L | oecd.org |

Advanced Analytical Methodologies for 3 Hydroxy 4 Sulfobenzoic Acid Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of 3-hydroxy-4-sulfobenzoic acid from complex matrices. Its high resolving power allows for the isolation of the target analyte from structurally similar compounds, ensuring accurate quantification. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Given the polar nature of this compound, conferred by its hydroxyl, carboxylic acid, and sulfonic acid functional groups, reversed-phase (RP) HPLC is a suitable approach. In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The retention of this compound on the column is influenced by the hydrophobicity of the stationary phase and the composition and pH of the mobile phase.

To enhance retention and improve peak shape, especially for highly polar and ionizable compounds, ion-pair chromatography can be employed. itwreagents.comsigmaaldrich.comshimadzu.com This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and retention on the reversed-phase column. itwreagents.comsigmaaldrich.comshimadzu.com For the anionic this compound, a cationic ion-pairing reagent such as a quaternary ammonium (B1175870) salt would be suitable. obrnutafaza.hr

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that affects the ionization state of the analyte and, consequently, its retention time. For this compound, maintaining the mobile phase pH below the pKa of the carboxylic acid group can increase its retention in a reversed-phase system. Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed to achieve better separation of complex mixtures and to reduce analysis time. ekb.eg

Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound exhibits strong absorbance in the ultraviolet region. thermofisher.com The selection of the detection wavelength is based on the UV spectrum of the compound to ensure maximum sensitivity. A photodiode array (PDA) detector can also be used to obtain the complete UV spectrum of the eluting peaks, which aids in peak identification and purity assessment.

A typical HPLC method for the analysis of a compound similar to this compound is detailed in the interactive table below.

Table 1: Illustrative HPLC Method Parameters for Aromatic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) | %B 0 | 10 20 | 80 25 | 80 26 | 10 30 | 10 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Ion Chromatography Applications

Ion chromatography (IC) is another powerful technique for the determination of ionic species, making it well-suited for the analysis of this compound, which exists as an anion in aqueous solutions. libretexts.org IC utilizes a stationary phase with ion-exchange functionalities to separate analytes based on their charge and affinity for the stationary phase. libretexts.org

For the analysis of the anionic this compound, an anion-exchange column is employed. libretexts.org The stationary phase of an anion-exchange column contains positively charged functional groups that reversibly bind with the negatively charged analyte. The separation is achieved by eluting the analytes from the column with a mobile phase (eluent) containing competing anions, such as carbonate, bicarbonate, or hydroxide (B78521). The strength of the interaction between the analyte and the stationary phase, and thus its retention time, is influenced by the type and concentration of the eluent. libretexts.org

A key component of modern ion chromatography systems is the use of a suppressor. The suppressor is placed after the analytical column and before the detector. Its function is to reduce the conductivity of the eluent while enhancing the conductivity of the analyte, thereby improving the signal-to-noise ratio and detection sensitivity. libretexts.org

Ion chromatography offers the advantage of being able to analyze a wide range of inorganic and organic ions in a single run. researchgate.net This makes it particularly useful for the analysis of this compound in complex sample matrices where other ionic species may be present.

The operational parameters for an ion chromatography method suitable for the analysis of organic acids are presented in the interactive table below.

Table 2: Representative Ion Chromatography Method Parameters for Organic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | High-capacity anion-exchange column |

| Eluent | Potassium hydroxide gradient |

| Flow Rate | 1.2 mL/min |

| Detection | Suppressed conductivity |

| Injection Volume | 25 µL |

| Suppressor | Anion electrolytically regenerated suppressor |

Spectrophotometric Determination Methods

Spectrophotometric methods provide a simple, rapid, and cost-effective approach for the quantification of this compound. These methods are based on the principle that the compound absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

The presence of the aromatic ring and the hydroxyl and carboxylic acid functional groups in this compound results in characteristic UV absorption maxima. sielc.com A UV-Vis spectrophotometer is used to measure the absorbance of a solution of the compound at a specific wavelength, typically the wavelength of maximum absorbance (λmax), to ensure the highest sensitivity.

For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve.

It is important to note that while spectrophotometric methods are straightforward, they may be susceptible to interference from other compounds in the sample matrix that also absorb light at the analytical wavelength. ijset.in Therefore, sample preparation and cleanup steps may be necessary to remove potential interferences and ensure the accuracy of the results. The pH of the solution can also influence the UV spectrum of phenolic compounds, so buffering the samples and standards is often required. thermofisher.com

The Folin-Ciocalteu method is a widely used spectrophotometric assay for the determination of total phenolic compounds. latamjpharm.orgacs.orgredalyc.org This method is based on the oxidation of the phenolic hydroxyl group by the Folin-Ciocalteu reagent in an alkaline medium, which results in the formation of a blue-colored complex that can be measured spectrophotometrically. acs.orgredalyc.org While this method is not specific to this compound, it can be used to estimate the total phenolic content in a sample.

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and selective alternative for the detection and quantification of this compound. These techniques are based on the measurement of the electrical response (current or potential) that occurs when the analyte undergoes an oxidation or reduction reaction at the surface of an electrode.

The phenolic hydroxyl group in this compound is electrochemically active and can be readily oxidized. mdpi.com Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed for the electrochemical analysis of phenolic compounds. nih.govacs.org

In a typical voltammetric measurement, a potential is applied to a working electrode, and the resulting current is measured. The potential at which the oxidation of this compound occurs is characteristic of the compound, providing selectivity, while the magnitude of the oxidation current is proportional to its concentration, allowing for quantification.

To enhance the sensitivity and selectivity of electrochemical measurements, chemically modified electrodes are often used. nih.govnih.gov The surface of a conventional electrode, such as a glassy carbon electrode, can be modified with various materials, including nanomaterials, polymers, or enzymes, that can facilitate the electrochemical reaction of the target analyte. nih.govnih.gov These modifications can lead to lower detection limits and improved resistance to fouling from interfering species in the sample.

The development of an electrochemical sensor for this compound would involve optimizing parameters such as the electrode material, the supporting electrolyte and its pH, and the voltammetric waveform. The performance of such a sensor is typically evaluated based on its linear range, detection limit, sensitivity, selectivity, and stability.

An overview of typical parameters for the electrochemical detection of a related phenolic acid is provided in the interactive table below.

Table 3: General Parameters for Electrochemical Detection of a Phenolic Acid

| Parameter | Condition |

|---|---|

| Working Electrode | Modified Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Technique | Differential Pulse Voltammetry (DPV) |

| Supporting Electrolyte | 0.1 M Phosphate (B84403) Buffer (pH 7.0) |

| Potential Range | 0.2 V to 1.0 V |

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Predictive Studies

| Research Area | AI/ML Application | Predicted Outcome/Advantage | Relevant AI/ML Techniques |

|---|---|---|---|

| Drug Discovery | Virtual Screening | Identification of derivatives with high binding affinity to therapeutic targets (e.g., enzymes, receptors). nih.gov | Molecular Docking, Support Vector Machines (SVM), Random Forests. patsnap.com |

| Materials Science | Property Prediction | Forecasting the properties of new coordination polymers (e.g., porosity, stability, gas selectivity). | Neural Networks, Group Contribution Models. chemengineerkey.com |

| Toxicology | Toxicity Assessment | Early-stage prediction of potential toxicity, reducing late-stage failures in drug development. | QSAR Models, Deep Learning. jscholaronline.org |

| Synthesis Planning | Retrosynthesis | Proposing efficient and sustainable synthetic pathways for novel derivatives. | Reinforcement Learning, Natural Language Processing Models. |

Exploration of Novel Synthetic Routes and Sustainable Production

Traditional aromatic sulfonation methods often rely on harsh reagents like fuming sulfuric acid (oleum) or chlorosulfuric acid, which present significant environmental and safety challenges. researchgate.netajgreenchem.comopenochem.org The future of this compound synthesis is geared towards the development of "green" and sustainable processes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

A promising area of research is the use of solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium hydrogen sulfate (B86663) (SiO2/KHSO4), in conjunction with milder sulfonating agents like sodium bisulfite. ajgreenchem.com These heterogeneous catalysts are reusable, reducing waste and simplifying product purification. ajgreenchem.com Furthermore, solvent-free reaction conditions, often accelerated by microwave irradiation, can drastically reduce reaction times and eliminate the need for volatile organic solvents. ajgreenchem.com Another sustainable strategy involves using sulfur dioxide surrogates, such as the inexpensive industrial material thiourea (B124793) dioxide, with air serving as the ultimate green oxidant. rsc.org

Beyond chemical synthesis, metabolic engineering and biosynthesis offer a paradigm shift in producing aromatic compounds. researchgate.net While not yet developed for this specific molecule, future research could explore engineering microbial pathways (e.g., in E. coli or yeast) to produce 3-hydroxybenzoic acid, a precursor, from renewable feedstocks like glucose. researchgate.net A subsequent enzymatic or chemo-catalytic sulfonation step could complete the synthesis, representing a fully bio-based production route. researchgate.net

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Sulfonation | Fuming Sulfuric Acid (H₂SO₄ + SO₃) libretexts.org | Elevated temperatures | High reactivity, well-established | Corrosive, hazardous, produces acidic waste, reversible reaction. wikipedia.org |

| Green Heterogeneous Catalysis | Sodium Bisulfite (NaHSO₃), Reusable Solid Acid Catalyst (e.g., SiO₂/KHSO₄) ajgreenchem.com | Solvent-free, Microwave irradiation | Milder conditions, catalyst is recyclable, reduced waste. ajgreenchem.com | May require catalyst development for specific substrate. |

| Air-Oxidative Sulfonation | Aryl Halides, Sulfur Dioxide Surrogate (e.g., Thiourea dioxide), Air rsc.org | Transition metal-catalyzed or metal-free | Uses air as a green oxidant, mild one-step process. rsc.org | Substrate scope and efficiency may vary. |

| Potential Biosynthetic Route | Engineered Microbes, Renewable Feedstocks (e.g., glucose) researchgate.net | Aqueous, ambient temperature/pressure | Fully sustainable, avoids harsh chemicals. researchgate.net | Technologically complex, requires significant R&D, low yields. |

Expansion of Ligand Design in Advanced Coordination Chemistry